molecular formula C12H19N3 B1400137 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1484115-68-5

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B1400137
CAS No.: 1484115-68-5
M. Wt: 205.3 g/mol
InChI Key: MXPJYMNEWLWANM-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a synthetic compound with the molecular formula C12H19N3 and a molecular weight of 205.3 g/mol . This compound has garnered significant interest in recent years due to its diverse applications in scientific research and potential therapeutic uses.

Scientific Research Applications

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

The synthesis of 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves a multi-step process. One common synthetic route includes the condensation of a triketone with phenylhydrazine to form the key intermediate, 1,5,6,7-tetrahydro-4H-indazol-4-one . This intermediate is then further reacted with cyclopentylamine under specific conditions to yield the final product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-cyclopentyl-4,5,6,7-tetrahydroindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-11-6-3-7-12-10(11)8-14-15(12)9-4-1-2-5-9/h8-9,11H,1-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPJYMNEWLWANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=N2)C(CCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
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1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
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1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
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1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
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Reactant of Route 6
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